Cas no 922017-36-5 (N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide)
N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxamide, N-[5-(7-methoxy-2-benzofuranyl)-1,3,4-oxadiazol-2-yl]-
- AKOS024635217
- N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- 922017-36-5
- VU0490696-1
- N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
- F2273-0034
- N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide
-
- Inchi: 1S/C16H11N3O5/c1-21-10-5-2-4-9-8-12(23-13(9)10)15-18-19-16(24-15)17-14(20)11-6-3-7-22-11/h2-8H,1H3,(H,17,19,20)
- InChI Key: IHZDAWSYGNMHHF-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NC1=NN=C(C2=CC3=CC=CC(OC)=C3O2)O1)=O
Computed Properties
- Exact Mass: 325.06987046g/mol
- Monoisotopic Mass: 325.06987046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.435±0.06 g/cm3(Predicted)
- pka: 10.03±0.70(Predicted)
N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Life Chemicals | F2273-0034-2μmol |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922017-36-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
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$69.0 | 2023-05-16 | |
| Life Chemicals | F2273-0034-20μmol |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
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| Life Chemicals | F2273-0034-1mg |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922017-36-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2273-0034-2mg |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922017-36-5 | 90%+ | 2mg |
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| Life Chemicals | F2273-0034-3mg |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922017-36-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2273-0034-4mg |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922017-36-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2273-0034-5mg |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922017-36-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2273-0034-10mg |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922017-36-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide
Introduction to N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide (CAS No. 922017-36-5)
N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide, identified by its CAS number 922017-36-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural complexity and biological activity, making it a subject of intense study for potential therapeutic applications.
The molecular structure of N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide incorporates multiple functional groups that contribute to its reactivity and biological properties. The presence of a benzofuran moiety and an oxadiazole ring suggests potential interactions with biological targets such as enzymes and receptors. These structural features are often exploited in drug design to achieve high specificity and efficacy.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their applications in medicine. The oxadiazole scaffold, in particular, has been extensively studied due to its ability to modulate various biological pathways. Research has shown that oxadiazole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The compound N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide is no exception and has been investigated for its potential pharmacological effects.
The benzofuran component of this molecule adds another layer of complexity, contributing to its binding affinity and selectivity towards certain biological targets. Benzofurans are known for their role in various pharmacological contexts, including as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The combination of these structural elements in N-5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yrfuran - 2-carboxamide makes it a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. The structural motifs present in N-5-(7-methoxy - 1-benzofuran - 2 - yl) - 1 , 3 , 4 - oxadiazol - 2 - ylfuran - 2 - carboxamide suggest that it may interact with key biological pathways involved in diseases such as cancer and inflammation. Current research is focused on understanding how these interactions occur at the molecular level, which could pave the way for the development of novel therapeutic strategies.
The synthesis of N-5-(7-methoxy - 1-benzofuran - 2 - yl) - 1 , 3 , 4 - oxadiazol - 2 - ylfuran - 2 - carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxadiazole ring into the benzofuran backbone is a critical step that determines the overall pharmacological profile of the compound. Advances in synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating further biological evaluation.
In vitro studies have begun to reveal the biological activity of N-5-(7-methoxy - 1-benzofuran - 2-y l) - 1 , 3 , 4-o xadiazol - 2-y l fura n - 2-carboxamide. Initial results suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to diseases such as cancer and inflammation. These findings are encouraging and warrant further investigation into its potential therapeutic applications. Additionally, computational studies have been employed to predict the binding modes of this compound with biological targets, providing valuable insights into its mechanism of action.
The role of computational chemistry in drug discovery cannot be overstated. By leveraging computational methods such as molecular docking and quantum mechanics calculations, researchers can gain a deeper understanding of how N-5-(7-methoxy - 1-benzofura n - 2-y l) - 1 ,3 ,4-o xadiazol _22y l fura n _22carboxa mide interacts with its biological targets. These studies not only accelerate the drug discovery process but also provide critical data for optimizing the compound's structure to enhance its potency and selectivity.
Future directions in the study of N-5-(7-methoxy _1 _benzofura n _22y l) _12 ,3 ,4-o xadia z ol _22y l fura n _22carboxa mide include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. These studies are essential for determining whether this compound can progress to clinical trials and ultimately become a new therapeutic agent. The integration of experimental and computational approaches will be crucial in guiding these efforts.
The broader implications of this research extend beyond individual compounds like N-5-(7-methoxy _12 _benzofura n _22y l) _12 ,3 ,4-o xadia z ol _22y l fura n _22carboxa mide. They highlight the importance of developing innovative strategies for drug discovery and highlight the potential benefits of interdisciplinary collaboration between synthetic chemists, biologists, and computer scientists. As our understanding of complex molecular systems continues to grow, we can expect more compounds like this one to emerge as candidates for new treatments.
In conclusion, N-5-(7-methoxy_12_ben z o furan_22y l) _12 ,3 _,4-o xadia z ol_22y l_fura n_22carboxa mide (CAS No.922017_36_5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it an attractive candidate for further research aimed at developing new therapeutic agents. As ongoing studies continue to uncover more about its properties and potential applications, this compound is poised to play a vital role in future medical treatments.
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